molecular formula C9H18N2O3 B1400174 L-Valine, N-[(2S)-2-amino-1-oxobutyl]- CAS No. 1814938-33-4

L-Valine, N-[(2S)-2-amino-1-oxobutyl]-

Cat. No.: B1400174
CAS No.: 1814938-33-4
M. Wt: 202.25 g/mol
InChI Key: LFNCGOGRKDPFHC-BQBZGAKWSA-N
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Description

L-Valine, also known as (2S)-2-amino-3-methylbutanoic acid, is an essential alpha-amino acid . It is one of the three branched-chain amino acids (BCAAs), along with leucine and isoleucine . L-Valine cannot be synthesized by the body and must be obtained through dietary sources or supplementation . It is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis .


Molecular Structure Analysis

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape . The molecular formula of L-Valine is C5H11NO2 .


Chemical Reactions Analysis

L-Valine is involved in various biological processes and metabolic reactions within the body . It is a crucial component of muscle proteins and is necessary for the maintenance of muscle tissue . L-Valine, along with the other two branched-chain amino acids (leucine and isoleucine), stimulates muscle protein synthesis and prevents muscle breakdown .


Physical and Chemical Properties Analysis

L-Valine is a nonpolar amino acid due to its isopropyl side chain . It is hydrophobic, meaning it does not dissolve easily in water . The molecular weight of L-Valine is 117.14634 g/mol . It has a melting point of 315 °C .

Mechanism of Action

L-Valine plays a significant role in the central nervous system. It acts as a precursor for the synthesis of neurotransmitters, such as gamma-aminobutyric acid (GABA), which is involved in regulating brain activity and promoting relaxation . It also aids in preventing the breakdown of muscle, because it supplies the muscles with extra glucose responsible for the energy production during physical activity .

Future Directions

The properties of L-Valine are being studied for potential applications in optical devices due to their different chirality . The increased world amino acids needs suggest that the production of amino acids can yield significant revenue, and L-Valine, being an essential amino acid, is expected to contribute to this growth .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-6(10)8(12)11-7(5(2)3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNCGOGRKDPFHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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